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Introduction

XDM-CBP is a potent and selective small-molecule inhibitor targeting the bromodomains of the
homologous transcriptional coactivators, CREB-binding protein (CBP) and p300.[1][2] These
proteins are crucial regulators of gene expression through their histone acetyltransferase (HAT)
activity and their role as scaffolds for the assembly of transcriptional machinery. Dysregulation
of CBP/p300 activity is implicated in various diseases, particularly in cancer, making them
attractive therapeutic targets.[2] High-throughput screening (HTS) plays a pivotal role in
identifying and characterizing novel modulators of CBP/p300, such as XDM-CBP, for drug
discovery and development.

This document provides detailed application notes and protocols for utilizing XDM-CBP and
other CBP/p300 inhibitors in HTS campaigns. It is intended for researchers, scientists, and
drug development professionals working in the fields of oncology, epigenetics, and drug
discovery.

Data Presentation: Inhibitor Potency

The following tables summarize the inhibitory potency of various compounds targeting
CBP/p300, providing a comparative overview for researchers.

Table 1: In Vitro Inhibitory Activity of CBP/p300 Inhibitors
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Compound Target Assay Type IC50 (nM) Reference
A-485 p300-BHC TR-FRET 9.8 [3]
A-485 CBP-BHC TR-FRET 2.6 [3]
A-486 (inactive
p300-BHC TR-FRET >10,000 [3]
analog)
A-486 (inactive
CBP-BHC TR-FRET 9,032 [3]
analog)
DC_CP20 CBP BrD TR-FRET 744.3 [4]
I-CBP112 CBP/p300 Thermal Shift - [5]
Radioactive
C646 p300 HAT 400 [6]
Assay
Table 2: Cellular Activity of CBP/p300 Inhibitors
Compound Cell Line Assay Type IC50 (pM) Reference
MV4-11 (human Proliferation
DC_CP20 _ 19.2 [4]
leukemia) Assay
HCC2429 (NUT
A-485 midline Cell Viability ~0.25 [7]

carcinoma)

Experimental Protocols

Detailed methodologies for key experiments in the high-throughput screening of CBP/p300
inhibitors are provided below.

Protocol 1: Time-Resolved Fluorescence Energy
Transfer (TR-FRET) Assay for CBP Bromodomain
Inhibitors
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This protocol is adapted from established high-throughput screening assays for CBP
bromodomain inhibitors.[4][8]

Objective: To identify and characterize small-molecule inhibitors of the interaction between the
CBP bromodomain and acetylated histone peptides in a high-throughput format.

Materials:

e CBP bromodomain (human, amino acids 1081-1197) labeled with a Europium (Eu3+)
chelate (donor fluorophore).

 Biotinylated peptide containing an acetylated lysine residue (e.g., from histone H4).
 Allophycocyanin (APC)-labeled avidin or streptavidin (acceptor fluorophore).

e TR-FRET Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.01%
Triton X-100).[4]

e Test compounds (dissolved in DMSO).
» 384-well white opaque microplates.

e TR-FRET compatible plate reader.
Procedure:

o Compound Plating: Prepare serial dilutions of test compounds in DMSO. Transfer a small
volume (e.g., 40 nL) of each compound dilution to the wells of a 384-well plate. Include wells
with DMSO only as a negative control.

o Protein Preparation: Dilute the Eu3+-labeled CBP bromodomain to the desired concentration
(e.g., 10 nM) in TR-FRET Assay Buffer.[4]

o Protein Addition: Add 20 pL of the diluted Eu3+-labeled CBP bromodomain to each well of
the compound plate.

 Incubation: Incubate the plate at room temperature for 30 minutes to allow for compound
binding to the bromodomain.[4]

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7468272/
https://www.caymanchem.com/product/600850/cbp-bromodomain-tr-fret-assay-kit
https://pmc.ncbi.nlm.nih.gov/articles/PMC7468272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7468272/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7468272/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13427487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Substrate Addition: Prepare a mixture of the biotinylated acetylated peptide and APC-labeled
streptavidin in TR-FRET Assay Buffer.

Add 20 pL of the substrate mixture to each well. The final volume in each well will be 40 pL.

[4]
Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

Measurement: Read the plate on a TR-FRET compatible plate reader, measuring the
emission at both 620 nm (Europium) and 665 nm (APC) after excitation at approximately 340
nm.

Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). Inhibition
is observed as a decrease in the TR-FRET signal. Determine the IC50 values for active
compounds by plotting the percentage of inhibition against the compound concentration.

Protocol 2: AlphaLISA Assay for p300/CBP HAT Activity

This protocol is based on commercially available AlphaLISA assay kits for p300.[9]

Objective: To screen for inhibitors of the histone acetyltransferase (HAT) activity of p300/CBP.

Materials:

Recombinant p300 or CBP enzyme.

Biotinylated histone peptide substrate (e.g., H3 or H4 peptide).

Acetyl-CoA.

AlphaLISA anti-acetylated lysine acceptor beads.

Streptavidin-coated donor beads.

AlphaLISA Assay Buffer.

Test compounds (dissolved in DMSO).

384-well white opaque microplates.
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e AlphaScreen-compatible plate reader.
Procedure:
o Compound Plating: Dispense test compounds into the wells of a 384-well plate.

o Enzyme/Substrate Mix: Prepare a mixture containing the p300/CBP enzyme and the
biotinylated histone peptide substrate in the assay buffer.

o Reaction Initiation: Add Acetyl-CoA to the enzyme/substrate mixture to initiate the enzymatic

reaction. Immediately dispense the reaction mixture into the wells containing the test
compounds.

o Enzymatic Reaction: Incubate the plate at room temperature for a specified period (e.g., 60
minutes) to allow for histone acetylation.

o Detection: Add a suspension of AlphaLISA acceptor beads (coated with an antibody
recognizing the acetylated peptide) to each well.

 Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 60

minutes).
o Donor Bead Addition: Add a suspension of streptavidin-coated donor beads to each well.

» Final Incubation: Incubate the plate in the dark at room temperature for a specified period
(e.g., 30-60 minutes).

» Measurement: Read the plate on an AlphaScreen-compatible plate reader.

» Data Analysis: A decrease in the AlphaLISA signal indicates inhibition of HAT activity.
Calculate IC50 values for active compounds.

Protocol 3: Cellular Thermal Shift Assay (CETSA®) for
Target Engagement

This protocol provides a general framework for performing a CETSA to confirm that a
compound binds to CBP/p300 within a cellular context.[10][11][12]

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://experiments.springernature.com/articles/10.1038/nprot.2014.138
https://www.ncbi.nlm.nih.gov/books/NBK374282/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10026039/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13427487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Objective: To determine the target engagement of a CBP/p300 inhibitor in intact cells by
measuring the thermal stabilization of the target protein.

Materials:

e Cultured cells expressing CBP/p300.

e Test compound and vehicle control (DMSO).

e Phosphate-buffered saline (PBS) with protease inhibitors.

e Lysis buffer (e.g., Triton X-100 based).

e PCR tubes or plates.

e Thermal cycler.

o Centrifuge.

» SDS-PAGE and Western blotting reagents.

e Anti-CBP or anti-p300 antibody.

Procedure:

o Cell Treatment: Treat cultured cells with the test compound or vehicle at the desired
concentration and for a specific duration (e.g., 1-2 hours) at 37°C.

o Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing
protease inhibitors.

o Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a
range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling
to 4°C for 3 minutes.

o Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
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» Centrifugation: Separate the soluble fraction (containing stabilized protein) from the
precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20
minutes at 4°C.

o Sample Preparation: Collect the supernatant and determine the protein concentration.
Prepare samples for SDS-PAGE.

o Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe
with a primary antibody specific for CBP or p300.

o Detection and Analysis: Detect the protein bands using a secondary antibody and an
appropriate detection system. Quantify the band intensities. A ligand-bound protein will be
more stable at higher temperatures, resulting in a higher amount of soluble protein detected.
Plot the amount of soluble protein as a function of temperature to generate a melting curve.
A shift in the melting curve to a higher temperature in the presence of the compound
indicates target engagement.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant
to the application of XDM-CBP in high-throughput screening.
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High-Throughput Screening Workflow for CBP/p300 Inhibitors
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Caption: HTS workflow for identifying and validating CBP/p300 inhibitors.
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Simplified CBP/p300 Signaling Pathway in Cancer
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Caption: CBP/p300 signaling in cancer and the inhibitory action of XDM-CBP.
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Principle of TR-FRET Assay for CBP/p300 Inhibition

With Inhibitor (XDM-CBP)

No FRET Signal
Binds to — .
XDM-CBP g CBP-Eu (Donor) Acetylated Peptide-APC (Acceptor)

No Inhibitor

CBP-Eu (Donor) Binding Acetylated Peptide-APC (Acceptor) Proximity leads to P FRET Signal

Click to download full resolution via product page

Caption: TR-FRET assay principle for detecting CBP/p300 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13427487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

